Mexicanin I

描述

Mexicanin I is a natural sesquiterpene lactone, a class of compounds known for their diverse biological activities. It is primarily isolated from plants belonging to the Asteraceae family. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the field of oncology .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Mexicanin I involves several steps, starting from readily available natural precursors. The process typically includes the following steps:

Isolation of Precursors: The initial step involves the extraction of natural precursors from plants using solvents like ethanol or methanol.

Cyclization: The extracted precursors undergo cyclization reactions under acidic or basic conditions to form the core structure of this compound.

Functional Group Modifications:

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in biotechnological methods, such as plant cell culture and microbial fermentation, hold promise for large-scale production. These methods aim to enhance the yield and purity of this compound while reducing the reliance on natural plant sources .

化学反应分析

Types of Reactions: Mexicanin I undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols and hydrocarbons.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, each with distinct biological activities .

科学研究应用

Mexicanin I has a wide range of scientific research applications:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

Biology: this compound is used to study cellular processes and signaling pathways due to its ability to modulate gene expression.

Medicine: It has shown potential as an anti-cancer agent by inhibiting the growth of cancer cells and inducing apoptosis.

Industry: this compound is explored for its use in developing new pharmaceuticals and agrochemicals

作用机制

Mexicanin I exerts its effects by targeting specific molecular pathways. It inhibits the activity of the c-Myb transcription factor, which is involved in the regulation of gene expression related to cell proliferation and differentiation. By binding to the c-Myb protein, this compound disrupts its function, leading to the suppression of Myb-dependent gene expression. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of c-Myb can impede the growth of cancer cells .

相似化合物的比较

- Helenalin Acetate

- Parthenolide

- Costunolide

- Dehydrocostus Lactone

Mexicanin I stands out due to its specific inhibition of the c-Myb transcription factor, making it a promising candidate for targeted cancer therapies.

生物活性

Mexicanin I is a sesquiterpene lactone derived from various plant species, particularly those belonging to the Asteraceae family. This compound has garnered attention for its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

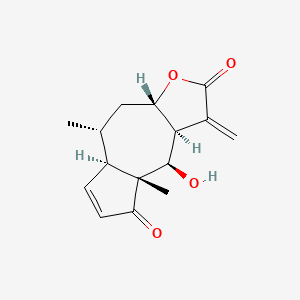

Chemical Structure

This compound is characterized by its unique tetracyclic structure. It is a dehydroleucodine derivative, which contributes to its biological properties. The chemical structure can be represented as follows:

Structural Representation

Chemical Structure of this compound .

Antiparasitic Activity

Recent studies have highlighted the efficacy of this compound against various parasites, particularly Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that this compound exhibits significant trypanocidal activity, making it a candidate for further investigation in antiparasitic drug development. In vitro assays demonstrated that this compound effectively inhibited the growth of Trypanosoma cruzi at low concentrations, with an IC50 value indicating potent activity against the infective form of the parasite .

Antitumor Properties

This compound has shown promising results in cancer research. Its cytotoxic effects have been evaluated against several human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The compound exhibited significant inhibitory effects on cell proliferation, suggesting its potential as an antitumor agent. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This activity could be beneficial in treating chronic inflammatory conditions .

Antimicrobial Activity

This compound displays antimicrobial properties against various bacterial strains. Its effectiveness has been tested against both gram-positive and gram-negative bacteria, revealing a broad-spectrum antimicrobial effect. This characteristic positions this compound as a potential natural preservative or therapeutic agent in combating infections .

Case Study 1: Antiparasitic Efficacy

In a controlled study assessing the antiparasitic activity of this compound, researchers observed a dose-dependent reduction in Trypanosoma cruzi viability. The study utilized concentrations ranging from 1 to 100 μg/mL and recorded significant reductions in parasite load at concentrations as low as 10 μg/mL over 48 hours.

| Concentration (μg/mL) | Parasite Viability (%) |

|---|---|

| 1 | 90 |

| 10 | 60 |

| 50 | 30 |

| 100 | 10 |

Case Study 2: Antitumor Activity

A recent investigation into the antitumor effects of this compound involved treating HeLa cells with varying concentrations of the compound. Results indicated that higher concentrations led to increased apoptosis rates.

| Concentration (μM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 1 | 85 | 5 |

| 10 | 70 | 20 |

| 25 | 50 | 40 |

| 50 | 30 | 70 |

常见问题

Basic Research Questions

Q. How can researchers design experiments to isolate and characterize Mexicanin I from natural sources?

- Methodological Answer :

- Step 1 : Use chromatography (e.g., HPLC, GC-MS) for isolation, referencing protocols for compound purification in natural product research .

- Step 2 : Validate purity via spectroscopic methods (NMR, IR) and cross-reference spectral data with existing literature .

- Step 3 : Include negative controls (e.g., solvent-only samples) to rule out contamination .

- Key Evidence : Experimental protocols must ensure reproducibility by detailing instrumentation parameters and sample preparation .

Q. What preliminary assays are recommended to assess this compound’s biological activity?

- Methodological Answer :

- Step 1 : Conduct dose-response assays (e.g., IC50 determination) in cell lines relevant to the hypothesized activity .

- Step 2 : Use standardized positive controls (e.g., known inhibitors) to benchmark activity .

- Step 3 : Apply statistical validation (e.g., ANOVA) to confirm significance of results .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

- Methodological Answer :

- Step 1 : Perform meta-analysis of existing data to identify variables (e.g., assay conditions, cell types) causing discrepancies .

- Step 2 : Replicate conflicting studies under controlled conditions, documenting all parameters (pH, temperature, solvent) .

- Step 3 : Use pathway enrichment analysis to explore alternative biological targets .

- Key Evidence : Transparent reporting of methods and raw data is critical for resolving contradictions .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

- Methodological Answer :

Q. Data Analysis & Interpretation

Q. How should researchers address low statistical power in studies involving this compound?

- Methodological Answer :

Q. What computational tools are suitable for modeling this compound’s structure-activity relationships?

- Methodological Answer :

Q. Ethical & Reporting Standards

Q. How can researchers ensure ethical compliance in studies involving this compound?

- Methodological Answer :

- Step 1 : Obtain approval from institutional review boards (IRBs) for biological assays involving human/animal tissues .

- Step 2 : Disclose funding sources and potential conflicts of interest in the manuscript .

- Step 3 : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What are the essential components of a manuscript reporting this compound’s novel properties?

- Methodological Answer :

Q. Comparative & Longitudinal Studies

Q. How can this compound’s efficacy be compared to analogs in a structurally diverse cohort?

属性

IUPAC Name |

9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7,9-10,12-13,17H,2,6H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLOPMNVFLSSAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(C1C=CC3=O)C)O)C(=C)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871934 | |

| Record name | 4-Hydroxy-4a,8-dimethyl-3-methylidene-3,3a,4,4a,7a,8,9,9a-octahydroazuleno[6,5-b]furan-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73680-94-1, 5945-41-5 | |

| Record name | Azuleno(6,5-b)furan-2,5-dione, 3,3a,4,4a,7a,8,9,9a-octahydro-4a,8-dimethyl-4-hydroxy-3-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073680941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mexicanin I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。